![molecular formula C19H26N2O5S2 B2882858 3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 831229-62-0](/img/structure/B2882858.png)
3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are often used in medicinal chemistry and they are found in many kinds of drugs, including antibiotics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with ammonia or an amine .Molecular Structure Analysis
The molecular structure of a similar compound, 3-Amino-N-methylbenzenesulfonamide, has been reported . It’s likely that the structure of your compound would be similar, with additional functional groups attached.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, sulfonamides are typically solid at room temperature, and they exhibit strong absorption in the ultraviolet region of the light spectrum .Applications De Recherche Scientifique
Sulfonamide-Based Compounds in Environmental Research
Sulfonamides, due to their widespread use and persistence, have been the subject of extensive environmental studies. Research on parabens, which are esters of para-hydroxybenzoic acid and structurally related to sulfonamides, has shown their occurrence, fate, and behavior in aquatic environments. These compounds, while mainly used as preservatives, exhibit weak endocrine disrupter capabilities. Despite treatments that effectively remove them from wastewater, they remain present at low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence underscores the need for ongoing monitoring and assessment of potential health and environmental impacts of sulfonamide compounds and their derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Degradation and Toxicity Studies
The degradation of pharmaceutical compounds, including those structurally related to sulfonamides, has been a significant area of study, particularly concerning advanced oxidation processes (AOPs). For instance, the degradation of acetaminophen (ACT) by AOPs leads to various by-products, revealing insights into the pathways and potential toxicities of similar compounds. This research highlights the need for enhanced methods to mitigate environmental impacts and understand the bioaccumulation and toxicity of sulfonamide derivatives in aquatic ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Novel Syntheses and Applications
The synthesis of cyclic compounds containing aminobenzenesulfonamide showcases the versatility of sulfonamide derivatives in creating functional molecules and pharmaceuticals. The development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions, as well as the production of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) as a multifunctional click cycloalkyne agent, illustrates the potential for innovative applications in organic synthesis and drug development (Kaneda, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions could involve studying the biological activity of this compound, as sulfonamides have a broad range of biological activities, including antibacterial, diuretic, and anticonvulsant effects . It would also be interesting to study the potential of this compound as a building block in the synthesis of complex molecules.
Propriétés
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S2/c1-14-13-15(2)19(27(23,24)20-11-8-12-22)16(3)18(14)21(4)28(25,26)17-9-6-5-7-10-17/h5-7,9-10,13,20,22H,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBDVCFMHROVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)NCCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzofuran-2-carboxamide](/img/structure/B2882776.png)
![2-{4-[(2,5-difluorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2882777.png)
![4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2882779.png)
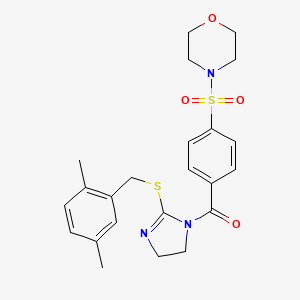
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882781.png)

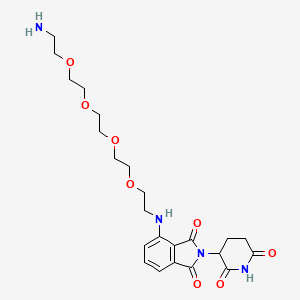

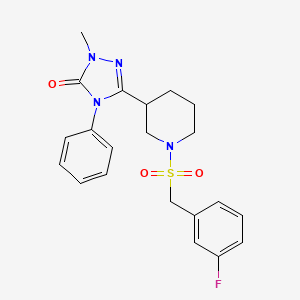
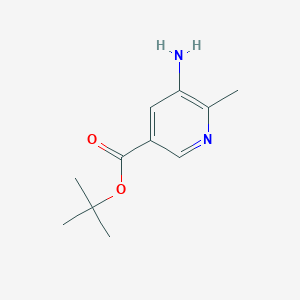
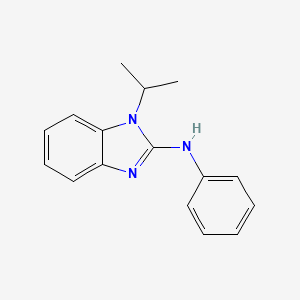

![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)